molecular formula C12H14N2O2S B11195363 Methyl 2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoate

Methyl 2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoate

Cat. No.: B11195363
M. Wt: 250.32 g/mol
InChI Key: KMFZJGSUXWWKHB-UHFFFAOYSA-N
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Description

Methyl 2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoate is a complex organic compound characterized by its unique structure, which includes a cyano group, a methylpyridine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyano-6-methylpyridine with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group. This is followed by esterification to form the final methyl ester product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid
  • **3-Cyano-6-methyl-2-pyridone
  • **2-Methyl-6-methoxypyridine-3-boronic acid

Uniqueness

Methyl 2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

methyl 2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-2-methylpropanoate

InChI

InChI=1S/C12H14N2O2S/c1-8-5-6-9(7-13)10(14-8)17-12(2,3)11(15)16-4/h5-6H,1-4H3

InChI Key

KMFZJGSUXWWKHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SC(C)(C)C(=O)OC

Origin of Product

United States

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